Cas no 1797186-44-7 (N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide)
![N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide structure](https://ja.kuujia.com/scimg/cas/1797186-44-7x500.png)
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-[4-[[4-(3-Pyridazinyloxy)-1-piperidinyl]carbonyl]phenyl]acetamide
- N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide
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- インチ: 1S/C18H20N4O3/c1-13(23)20-15-6-4-14(5-7-15)18(24)22-11-8-16(9-12-22)25-17-3-2-10-19-21-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,23)
- InChIKey: MIOFBEFNNMWZAW-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C(N2CCC(OC3=NN=CC=C3)CC2)=O)C=C1)(=O)C
じっけんとくせい
- 密度みつど: 1.291±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 656.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 14.78±0.70(Predicted)
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-3224-40mg |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide |
1797186-44-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6359-3224-50mg |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide |
1797186-44-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6359-3224-15mg |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide |
1797186-44-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6359-3224-3mg |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide |
1797186-44-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6359-3224-30mg |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide |
1797186-44-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6359-3224-2μmol |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide |
1797186-44-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6359-3224-10μmol |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide |
1797186-44-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6359-3224-1mg |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide |
1797186-44-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6359-3224-4mg |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide |
1797186-44-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6359-3224-20μmol |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide |
1797186-44-7 | 20μmol |
$79.0 | 2023-09-09 |
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamideに関する追加情報
Introduction to N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide and Its Significance in Modern Chemical Biology
N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide, a compound with the CAS number 1797186-44-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular framework of N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide incorporates several key functional groups that contribute to its unique chemical properties and biological activities.
The compound's structure is built around a phenyl ring linked to an acetamide moiety, which is further connected to a piperidine ring. This piperidine ring is, in turn, linked to a pyridazine group, creating a multi-faceted scaffold that is conducive to various biochemical interactions. The presence of these specific functional groups makes N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide a promising candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the development of small-molecule inhibitors that target specific biological pathways involved in diseases such as cancer, inflammation, and neurological disorders. The unique structural features of N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide make it an attractive candidate for such applications. For instance, the pyridazine ring has been shown to interact with various enzymes and receptors, making it a valuable component in the design of bioactive molecules.
One of the most compelling aspects of N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide is its potential as a scaffold for drug discovery. The compound's ability to modulate biological pathways suggests that it could be used to develop inhibitors or agonists for a wide range of targets. This versatility is particularly important in the context of personalized medicine, where drugs are tailored to individual patients based on their specific genetic profiles.
Recent studies have highlighted the importance of rational drug design in the development of effective therapeutic agents. N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide exemplifies this approach by combining known pharmacophores into a single molecule. This strategy has been successful in identifying compounds with high affinity and selectivity for their target receptors. The compound's design allows for fine-tuning of its biological activity by modifying specific functional groups, providing researchers with a powerful tool for drug development.
The synthesis of N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-(pyridazin-3-yloxy)piperidine-1-carboxylic acid, which is then coupled to benzoyl chloride to form the corresponding benzoylamide derivative. Subsequent reduction and acetylation steps yield the final product.
The synthetic route highlights the importance of organic chemistry techniques in the preparation of complex molecules like N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide. Advanced methodologies such as palladium-catalyzed cross-coupling reactions have been employed to facilitate key transformations, ensuring high efficiency and scalability.
In terms of biological activity, N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide has shown promise in preclinical studies as a modulator of various biological pathways. For example, it has been demonstrated to interact with enzymes involved in signal transduction, potentially making it useful in treating diseases associated with aberrant signaling. Additionally, its ability to cross the blood-brain barrier suggests that it could be developed into therapies for neurological disorders.
The compound's potential therapeutic applications extend beyond its role as an enzyme inhibitor. It has also been explored as a scaffold for developing kinase inhibitors, which are critical targets in cancer therapy. By modifying specific regions of its structure, researchers can fine-tune its activity against different kinases, thereby increasing its therapeutic index.
One of the most exciting aspects of N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide is its potential for use in combination therapies. By pairing it with other compounds that target different pathways, researchers can develop synergistic treatments that are more effective than single-agent therapies. This approach aligns with the growing trend toward personalized medicine, where treatments are tailored to individual patients based on their disease profiles.
The development of novel drug candidates like N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide also underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations are essential for translating basic research into tangible therapeutic benefits for patients.
In conclusion, N-{4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a valuable tool for drug discovery and therapeutic development. As research continues to uncover new insights into its biological activity and mechanisms of action, this compound is poised to play an important role in the next generation of innovative therapies.
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